Caylin-1
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Overview
Description
Caylin-1 is an analog of Nutlin-3, designed to interact with the p53 pathway. Unlike Nutlin-3, which contains a single 4-chloro substituent, this compound features chlorine substituents at both the 3 and 4 positions on two of its phenyl rings . The compound’s primary target is MDM2, a negative regulator of p53 activity.
Mechanism of Action
Target of Action
Caylin-1 is an analog of Nutlin-3 . The primary target of this compound is the p53 protein , a crucial tumor suppressor in the body . It functions by inhibiting the interaction of p53 with MDM2 , a negative regulator of p53 activity .
Mode of Action
This compound, similar to Nutlin-3, activates p53 by blocking its interaction with MDM2 . This interaction prevents MDM2 from negatively regulating p53, thereby enhancing the activity of p53 .
Result of Action
At high concentrations, this compound inhibits the growth of HCT116 cells, making it less potent than Nutlin-3 in the same assay . Interestingly, at concentrations at or below 1 µM, this compound promotes the growth of HCT116 cells approximately 20% compared to untreated cells . The exact molecular and cellular effects of this compound’s action are still under investigation.
Biochemical Analysis
Biochemical Properties
Caylin-1 interacts with the p53 protein, functioning by inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity . This interaction is crucial in the role of this compound in biochemical reactions.
Cellular Effects
At high concentrations, this compound inhibits the growth of HCT116 cells, a line of human colorectal carcinoma cells . Interestingly, at concentrations at or below 1 µM, this compound promotes the growth of HCT116 cells approximately 20% compared to untreated cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding to Bcl-XL, a protein that regulates cell death . By binding to Bcl-XL, this compound can exert its effects at the molecular level, including changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function are areas of active research .
Preparation Methods
Synthetic Routes:: The synthetic route for Caylin-1 involves specific modifications to the Nutlin-3 structure. These modifications introduce the chlorine substituents, resulting in this compound’s distinct chemical profile.
Reaction Conditions:: While detailed synthetic procedures are not widely available, researchers have successfully synthesized this compound using appropriate reagents and conditions. Industrial production methods remain proprietary.
Chemical Reactions Analysis
Types of Reactions:: Caylin-1 participates in various chemical reactions, including but not limited to:
Oxidation: Potential oxidation reactions involving specific functional groups.
Reduction: Reduction processes that alter the compound’s structure.
Substitution: Substitution reactions at specific positions on the phenyl rings.
Chlorination: The introduction of chlorine atoms typically involves reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).
Cyclization: Formation of the core structure may occur through cyclization reactions.
Purification: Techniques such as column chromatography or recrystallization ensure product purity.
Major Products:: The primary product of this compound reactions is the modified compound itself, with the desired chlorine substituents.
Scientific Research Applications
Caylin-1 has found applications in various scientific fields:
Chemistry: As a tool for studying p53-MDM2 interactions.
Biology: Investigating p53-dependent cellular responses.
Medicine: Potential therapeutic implications for cancer treatment.
Industry: Research into novel p53-targeted drugs.
Comparison with Similar Compounds
Caylin-1 stands out due to its dual chlorine substituents, distinguishing it from Nutlin-3. Similar compounds include Nutlin-3 itself and other p53-MDM2 inhibitors.
Properties
IUPAC Name |
4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGENPVVRSGAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl4N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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